molecular formula C8H8F3NO2 B8032921 2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL

2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL

Cat. No.: B8032921
M. Wt: 207.15 g/mol
InChI Key: RHQFJIYRNITNAJ-UHFFFAOYSA-N
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Description

2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various scientific and industrial applications. The presence of the trifluoromethyl group imparts significant stability and lipophilicity to the molecule, enhancing its potential in pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL typically involves the introduction of the ethoxy and trifluoromethyl groups onto a pyridine ring. One common method is the nucleophilic substitution reaction where an ethoxy group is introduced to a trifluoromethylpyridine precursor under basic conditions. Another approach involves the direct trifluoromethylation of an ethoxypyridine derivative using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and yield. The process often involves the use of robust catalysts and optimized reaction conditions to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, modulating their activity and leading to the desired biological effects. The ethoxy group further contributes to the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Uniqueness: 2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL is unique due to the combination of the ethoxy and trifluoromethyl groups, which confer enhanced stability, lipophilicity, and reactivity. These properties make it particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where such characteristics are highly desirable .

Properties

IUPAC Name

2-ethoxy-5-(trifluoromethyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c1-2-14-7-6(13)3-5(4-12-7)8(9,10)11/h3-4,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQFJIYRNITNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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